molecular formula C15H12ClN3O2 B2583641 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034586-11-1

5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B2583641
CAS No.: 2034586-11-1
M. Wt: 301.73
InChI Key: BYYMEFQVWBQTLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide, a compound with a somewhat similar structure, has been advocated for use in gastro-intestinal diagnostics, and in treating various types of vomiting and gastro-intestinal disorders. It aids in radiological identification of lesions, facilitates procedures like duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Its pharmacodynamic studies have shown that it rapidly affects the motility of the gastro-intestinal tract, promoting gastric emptying and potentially affecting the absorption of other drugs (Pinder et al., 2012).

Chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine

Research on the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) provides insight into the preparation, properties, and applications of these compounds, including their potential in biological and electrochemical activity. This review identifies potential interest areas for future investigation, highlighting the utility of such compounds in various applications (Boča et al., 2011).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, sharing a core structural motif with the chemical , has shown a broad range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and more. This review outlines relevant synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, revealing significant biological properties along with structure-activity relationship (SAR) studies, suggesting a rich area for the development of potential drug candidates (Cherukupalli et al., 2017).

Applications in Corrosion Inhibition

Quinoline derivatives, related in structure to "5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide," are recognized for their effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms through coordination bonding, illustrating the potential of heterocyclic compounds in materials science applications (Verma et al., 2020).

Synthesis of Pyrazole Heterocycles

The review on the synthesis of pyrazole heterocycles, including methodologies involving condensation followed by cyclization or multicomponent reactions (MCR), highlights the significance of pyrazole moiety in producing biologically active compounds. This reflects on the broader chemical synthesis applications of compounds containing pyrazolo rings, demonstrating their utility as synthons in organic synthesis and their widespread biological activities (Dar & Shamsuzzaman, 2015).

Properties

IUPAC Name

5-chloro-2-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-21-14-3-2-10(16)8-13(14)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYMEFQVWBQTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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